Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate
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Overview
Description
Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate is a complex organic compound that features an imidazole ring, a cyanomethyl group, and multiple ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include imidazole derivatives, cyanomethyl reagents, and protected sugar moieties. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the cyanomethyl group.
Esterification: reactions to form the ester functionalities.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Continuous flow reactors: for efficient large-scale synthesis.
Purification techniques: such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(cyanomethyl)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.
Ethyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
58459-34-0 |
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Molecular Formula |
C18H21N3O9 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C18H21N3O9/c1-9(22)27-7-13-15(28-10(2)23)16(29-11(3)24)17(30-13)21-8-20-12(5-6-19)14(21)18(25)26-4/h8,13,15-17H,5,7H2,1-4H3 |
InChI Key |
KSRXYRHJDUZLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C(=O)OC)CC#N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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